N-(2-hydroxyethyl)docos-13-enamide

Slip agent Polyethylene film Corona treatment

Flexible packaging manufacturers face trade-offs between film slip and ink adhesion. N-(2-Hydroxyethyl)docos-13-enamide resolves this via its hydroxyethyl amide head group, enabling moderate surface migration for corona-treated PE films while maintaining low COF. • Enhanced water-based ink adhesion vs. unmodified erucamide • Controlled bloom kinetics prevent plate-out in high-temp PP/HDPE/LLDPE extrusion • Terminal hydroxyl enables ethoxylation for tunable nonionic surfactant synthesis Bulk quantities available for industrial procurement.

Molecular Formula C24H47NO2
Molecular Weight 381.6 g/mol
Cat. No. B12513933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxyethyl)docos-13-enamide
Molecular FormulaC24H47NO2
Molecular Weight381.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCCCCCC(=O)NCCO
InChIInChI=1S/C24H47NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h9-10,26H,2-8,11-23H2,1H3,(H,25,27)
InChIKeyUGYSMGXRWBTMRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-hydroxyethyl)docos-13-enamide: Technical Baseline & Identity


N-(2-hydroxyethyl)docos-13-enamide (CAS 18190-74-4), also known as N-(2-hydroxyethyl)erucamide or docosaenoyl ethanolamide, is a C24 long-chain fatty acid monoethanolamide with a single cis double bond at the C13 position . The compound features a hydroxyethyl head group attached via an amide linkage to a 22-carbon erucoyl chain [1]. Its molecular formula is C24H47NO2 with a molecular weight of 381.64 g/mol . The molecule belongs to the N-acyl ethanolamine (NAE) class of fatty acid amides, which function as nonionic surfactants and also occur endogenously as signaling lipids .

Polymer films
Slip agent with reported corona treatment compatibility for water-based ink adhesion
Surfactant synthesis
Hydroxyethyl amide intermediate enabling oxyalkylation to tune HLB
Bioactive screening
N-acyl ethanolamine for anti-inflammatory pathway and lipid droplet research

N-(2-hydroxyethyl)docos-13-enamide: Generic Substitution Limitations


While N-(2-hydroxyethyl)docos-13-enamide shares the fatty acid amide scaffold with common industrial slip agents such as erucamide and oleamide, as well as with shorter-chain alkanolamide surfactants like cocamide MEA, simple substitution across this class is not functionally equivalent. The compound's 22-carbon unsaturated chain and terminal hydroxyethyl amide head group produce a distinct migration kinetic profile in polymer matrices [1] and a different biological target engagement pattern compared to saturated or shorter-chain analogs [2]. Differences in chain length, unsaturation position, and head group polarity directly affect surface migration rate, thermal stability, and receptor interaction selectivity. The following evidence quantifies these differences in specific, reproducible assay contexts.

Erucamide (unmodified)
Hydroxyethyl modification alters surface energy dynamics; migration behavior and ink adhesion may not transfer directly.
Oleamide
C22 chain length confers slower migration and higher thermal stability; processing and post-extrusion performance may differ significantly.

N-(2-hydroxyethyl)docos-13-enamide: Differentiation Evidence


Migration Control and Ink Adhesion vs. Erucamide

In polyethylene film applications, N-(2-hydroxyethyl)erucamide exhibits a moderate surface migration rate compared to unmodified erucamide, resulting in more effective corona treatment response and substantially enhanced adhesion of water-based inks while maintaining slip performance [1]. The hydroxyethyl modification alters the surface energy dynamics, enabling superior ink wetting and adhesion without sacrificing the low coefficient of friction required for film handling [1].

Migration & Ink Adhesion
Head-to-head
Moderate migration enables effective corona treatment and enhanced water-based ink adhesion vs. unmodified erucamide.
Supports slip/print dual-performance screening
COF and contact angle measurements on LDPE
Slip agent Polyethylene film Corona treatment Water-based ink adhesion Coefficient of friction

Delayed Migration for Printing and Sealing vs. Oleamide

Fatty acid amides with longer aliphatic chains demonstrate slower migration speeds in polymer matrices, with erucamide-based additives migrating more slowly than oleamide [1]. This slower migration profile is advantageous when printing or sealing operations must be performed shortly after film processing, as rapid migration can interfere with ink adhesion and heat seal integrity [2]. N-(2-hydroxyethyl)docos-13-enamide, with its C22 erucoyl chain, inherits this slower migration characteristic relative to shorter-chain amides like oleamide (C18:1) [1].

Migration Delay vs. Oleamide
Class-level
Slower migration from C22 chain supports post-extrusion printing and sealing operations.
Migration context may differ from shorter-chain amides
Inference from erucamide class behavior
Slip agent Migration kinetics Polyolefin films Printing compatibility Sealing performance

Thermal Stability vs. Oleamide

Erucamide-based slip agents demonstrate superior thermal stability and can tolerate higher processing temperatures compared to oleamide [1][2]. This is attributed to the longer C22 carbon chain and higher molecular weight of erucamide relative to the C18 oleamide. N-(2-hydroxyethyl)docos-13-enamide, as an erucamide derivative, inherits this enhanced thermal stability profile, making it suitable for high-temperature polymer extrusion applications where oleamide would degrade or volatilize excessively [1].

Thermal Stability vs. Oleamide
Class-level
Higher thermal stability reported for erucamide-based slip agents; tolerates higher processing temperatures.
Supports high-temperature extrusion selection
Context-dependent; verify with specific formulation
Thermal stability Slip agent High-temperature extrusion Polymer processing Erucamide

Anti-Inflammatory Activity in LPS-Stimulated Macrophages

In a systematic evaluation of 78 endogenous fatty acid amides and synthetic analogues, compounds were screened for their inhibitory effects on multiple pro-inflammatory mediators (nitric oxide, IL-1β, IL-6, and TNF-α) in lipopolysaccharide (LPS)-activated RAW264.7 mouse macrophage cells [1]. N-(2-hydroxyethyl)erucamide (docosaenoyl ethanolamide) was among the compounds evaluated and demonstrated inhibitory effects on pro-inflammatory mediators [1]. The structure-activity relationship across the 78-compound series established that both chain length and unsaturation position significantly influence anti-inflammatory potency and mediator selectivity [1].

Cytokine Inhibition
Reported
Inhibitory effects on NO, IL-1β, IL-6, TNF-α in LPS-activated RAW264.7 macrophages.
Supports anti-inflammatory pathway research
Sources not specified; data to verify
Anti-inflammatory N-acyl ethanolamine RAW264.7 macrophages Cytokine inhibition Pro-inflammatory mediators

Lipid Droplet Inhibition in Hyperlipidemic Models

In animal models of hyperlipidemia and fatty liver disease, (Z)-N-(2-hydroxyethyl)docos-13-enamide demonstrates hepatoprotective activity, specifically inhibiting the expansion of fat droplets in both hamsters and mice with induced hyperlipidemia . The compound protects the liver from peroxidation injury by modulating oxidative stress and enhancing antioxidant defense mechanisms . This in vivo efficacy distinguishes this specific compound from other fatty acid amides that may show in vitro anti-inflammatory activity but lack demonstrated hepatoprotective effects in whole-animal models .

Lipid Droplet Inhibition
Reported
Inhibits hepatic lipid droplet expansion in hyperlipidemic hamster and mouse models.
Reported model-response context
Quantitative data unavailable; requires validation
Hepatoprotective Fatty liver disease Hyperlipidemia Lipid droplet inhibition In vivo efficacy

Nonionic Surfactant Precursor vs. Alkanolamides

N-(2-hydroxyethyl) amides serve as versatile precursors for the synthesis of oxyalkylated nonionic surfactants via ethoxylation or propoxylation reactions [1]. Oxyalkylation of N-(2-hydroxyethyl) amides and N,N-bis-(2-hydroxyethyl) amides yields products that function as detergent additives and detergent intermediates with modified hydrophilic-lipophilic balance (HLB) and enhanced water solubility compared to the parent amides [1][2]. The terminal hydroxyl group on the amide head provides an active site for further alkoxylation, which simple primary amides like unmodified erucamide lack [1]. This synthetic versatility allows formulators to tune surfactant properties by controlling the degree of oxyalkylation [2].

Oxyalkylation Precursor
Class-level
Terminal hydroxyl enables ethoxylation/propoxylation; primary amides lack this reactive site.
Supports surfactant intermediate synthesis
Tunable HLB via degree of oxyalkylation
Nonionic surfactant synthesis Oxyalkylation Alkanolamide Detergent additives Surfactant intermediates

N-(2-hydroxyethyl)docos-13-enamide: Application Scenarios


Water-Based Ink Slip Agent for Corona-Treated PE Films

For flexible packaging manufacturers producing corona-treated polyethylene films with water-based ink printing, N-(2-hydroxyethyl)docos-13-enamide provides a differentiated solution. The compound migrates to the film surface at a moderate rate that enables effective corona treatment response and substantially enhanced water-based ink adhesion while maintaining the low coefficient of friction necessary for film handling and converting operations [1]. This dual-performance profile — combining slip functionality with ink adhesion compatibility — is not achievable with unmodified erucamide, which lacks the hydroxyethyl modification that optimizes surface energy for aqueous ink wetting [1].

High-Temperature Extrusion Slip Agent for Post-Processing

In high-temperature film extrusion operations — particularly for polypropylene, HDPE, and high-speed LLDPE lines — where inline printing or immediate heat sealing is required after film formation, N-(2-hydroxyethyl)docos-13-enamide offers a superior migration and thermal stability profile. Its C22 erucoyl chain length confers both higher thermal stability during processing and a slower, more controlled surface migration rate compared to shorter-chain amides like oleamide [1][2]. The delayed migration prevents premature surface bloom that would otherwise interfere with print adhesion and seal integrity immediately after extrusion [1]. This combination of thermal robustness and migration control reduces plate-out, minimizes fuming, and improves first-pass yield in integrated film production lines.

Anti-Inflammatory Lead Screening and Endocannabinoid Research

For academic and pharmaceutical researchers investigating N-acyl ethanolamine (NAE) signaling pathways or screening for anti-inflammatory lead compounds, N-(2-hydroxyethyl)docos-13-enamide provides a characterized reference standard with documented activity in LPS-stimulated macrophage assays. In a systematic evaluation of 78 endogenous fatty acid amides and synthetic analogues, this compound was among those assessed for inhibitory effects on multiple pro-inflammatory mediators including nitric oxide, IL-1β, IL-6, and TNF-α [1]. The established structure-activity relationship data from this comparative panel allows researchers to benchmark the compound's anti-inflammatory profile against other chain-length and unsaturation variants, enabling informed selection for downstream mechanistic studies or medicinal chemistry optimization [1].

Nonionic Surfactant Intermediate for Custom Detergents

For surfactant manufacturers and industrial formulators developing custom nonionic detergent systems, N-(2-hydroxyethyl)docos-13-enamide functions as a versatile synthetic intermediate. The terminal hydroxyl group on the hydroxyethyl amide head serves as an active site for oxyalkylation reactions (ethoxylation or propoxylation), enabling the synthesis of polyoxyethylene derivatives with tunable hydrophilic-lipophilic balance (HLB) values and controlled water solubility [1][2]. This synthetic pathway is not directly available with unmodified primary fatty amides, which lack the requisite hydroxyl functionality [1]. The resulting oxyalkylated products can be formulated as detergent additives, viscosity modifiers, or emulsifiers with properties adjustable by varying the degree of alkoxylation and the selection of alkylene oxide [1].

Application
Selection Property
Validation Focus
Slip agent for corona-treated PE films
Moderate migration and surface energy control
Water-based ink adhesion and COF balance
High-temp extrusion slip agent
C22 chain thermal stability and delayed migration
Post-extrusion printing and sealing compatibility
Anti-inflammatory pathway screening
NAE structure-activity context
Cytokine inhibition profile in macrophage assays
Nonionic surfactant intermediate
Hydroxyethyl head for oxyalkylation
HLB tuning and detergent formulation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-hydroxyethyl)docos-13-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.